2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate

Catalog No.
S1892663
CAS No.
96478-09-0
M.F
C18H17N3O3
M. Wt
323.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ...

CAS Number

96478-09-0

Product Name

2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate

IUPAC Name

2-[3-(benzotriazol-2-yl)-4-hydroxyphenyl]ethyl 2-methylprop-2-enoate

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

InChI

InChI=1S/C18H17N3O3/c1-12(2)18(23)24-10-9-13-7-8-17(22)16(11-13)21-19-14-5-3-4-6-15(14)20-21/h3-8,11,22H,1,9-10H2,2H3

InChI Key

VCYCUECVHJJFIQ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2

Canonical SMILES

CC(=C)C(=O)OCCC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2

2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate is a chemical compound recognized for its ultraviolet radiation absorption properties. It has a molecular formula of C18H17N3O3 and a molecular weight of 323.35 g/mol. This compound features a benzotriazole moiety, which contributes to its ability to absorb UV light and dissipate it as heat, making it valuable in various applications, particularly in materials that require UV protection .

The compound has a melting point ranging from 96 to 98 °C and is characterized by its structure, which includes a methacrylate group, enhancing its reactivity in polymerization processes .

The mechanism of action of 2-[2-Hydroxy-5-[2-(methacryloyloxy)ethyl]phenyl]-2H-benzotriazole involves absorption of UV radiation by the benzotriazole ring. When a UV photon is absorbed, the molecule is excited to a higher energy state. This excited state can then deactivate through various mechanisms, including dissipation of energy as heat or through fluorescence [1]. By absorbing the UV radiation, the molecule protects the underlying material from the damaging effects of UV light.

  • Potential skin irritation: The presence of the hydroxyl group suggests potential for mild skin irritation.
  • Dust inhalation: Exposure to dust from the compound might irritate the respiratory tract.

Photostabilization

One of the primary areas of research for 2-[2-Hydroxy-5-[2-(methacryloyloxy)ethyl]phenyl]-2H-benzotriazole is its use as a UV absorber. The benzotriazole group in the molecule absorbs ultraviolet (UV) radiation, protecting underlying materials from UV-induced degradation. This property makes it a valuable research tool for studying the effects of UV radiation on various materials, such as polymers, paints, and coatings [].

Involving 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate include:

  • Polymerization: This compound can undergo radical polymerization due to the presence of the methacrylate functional group, allowing it to form copolymers with various monomers such as styrene .
  • Proton Transfer: The excited-state intramolecular proton transfer mechanism plays a significant role in its photochemical behavior, influencing how it absorbs and dissipates UV energy .

Research indicates that 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate exhibits low toxicity and is generally considered safe for use in cosmetic formulations. Its UV-absorbing properties make it beneficial for protecting biological tissues from UV-induced damage. Studies have suggested that the incorporation of this compound into adhesive systems can enhance their performance by providing additional UV stability .

Several methods exist for synthesizing 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate:

  • Condensation Reactions: The synthesis often begins with the condensation of 4-hydroxyphenyl derivatives with benzotriazole compounds, followed by the esterification with methacrylic acid.
  • Radical Polymerization: Following the initial synthesis, radical polymerization techniques can be employed to incorporate this compound into larger polymer networks, enhancing its utility in various applications .

The applications of 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate are diverse and include:

  • Cosmetics: Used as a UV filter in sunscreens and other personal care products to protect skin from harmful UV radiation .
  • Adhesives: Enhances the stability and longevity of adhesives by providing UV protection, making them suitable for outdoor use .
  • Plastics and Coatings: Incorporated into polymers to improve their resistance to UV degradation, especially in products exposed to sunlight.

Interaction studies have demonstrated that the addition of 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate into polymer systems can significantly improve their thermal stability and mechanical properties. For example, research has shown that incorporating this compound into polystyrene results in enhanced UV resistance without compromising the material's integrity .

Several compounds share structural or functional similarities with 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate. These include:

Compound NameStructure FeaturesUnique Properties
BenzotriazoleContains benzotriazole moietyPrimarily used as an anti-corrosive agent
HydroxybenzophenoneHydroxylated benzophenoneCommonly used as a UV filter in sunscreens
OctocryleneContains aromatic ringsEffective UV filter used in various cosmetic products
4-MethylbenzophenoneMethyl-substituted benzophenoneUsed as a photostabilizer in plastics

The uniqueness of 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate lies in its dual functionality as both a UV absorber and a reactive monomer, allowing it to be integrated into polymers while providing effective UV protection. This combination enhances its applicability across multiple industries compared to other similar compounds.

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

96478-09-0

Wikipedia

2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

Explore Compound Types